cis-Dichlorobis(triphenylphosphine)platinum(II)

Organometallic Synthesis Precursor Chemistry Ligand Substitution

cis-[PtCl₂(PPh₃)₂] is the kinetically preferred isomer for stepwise ligand substitution: the stronger trans-influence of PPh₃ elongates the Pt-Cl bond by 0.046 Å vs the trans isomer, enabling controlled, sequential introduction of distinct ligands to construct heteroleptic cis-Pt(II) complexes. Unlike trans-[PtCl₂(PPh₃)₂], the cis isomer resists isomerization in non-polar solvents at elevated temperatures, ensuring reproducible kinetic data. As a benchmark photochemical hydrosilylation catalyst (99% yield, TON ~2×10³ under 450 nm), it provides a reliable standard for reaction optimization and metallo-supramolecular assembly. Verify cis geometry by ³¹P NMR before use.

Molecular Formula C36H30Cl2P2Pt
Molecular Weight 790.55
CAS No. 15604-36-1
Cat. No. B1144234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Dichlorobis(triphenylphosphine)platinum(II)
CAS15604-36-1
Molecular FormulaC36H30Cl2P2Pt
Molecular Weight790.55
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl
InChIInChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Dichlorobis(triphenylphosphine)platinum(II) CAS 15604-36-1: A Well-Defined Organometallic Building Block for Catalysis and Precursor Chemistry


cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-[PtCl₂(PPh₃)₂], CAS 15604-36-1) is a square-planar platinum(II) coordination complex belonging to the class of metal phosphine complexes. It exists as a white crystalline powder with a decomposition point of 310°C, distinguishing it from its yellow trans-isomer [1]. The compound is air-stable, hygroscopic, and demonstrates characteristic solubility in organic solvents such as dichloromethane and chloroform . While often catalogued alongside other platinum chloride complexes, its precise cis geometry confers a specific and quantifiably distinct reactivity profile that is critical for scientific selection.

Why Generic Substitution Fails: Critical Differences Between cis-Dichlorobis(triphenylphosphine)platinum(II) and its trans-Isomer


The procurement of a platinum(II) bis(phosphine) complex cannot rely on the assumption that isomers are functionally interchangeable. cis-[PtCl₂(PPh₃)₂] and trans-[PtCl₂(PPh₃)₂] exhibit fundamentally different physical properties, reactivities, and stabilities. The cis isomer, due to the stronger trans-influence of the PPh₃ ligand relative to chloride, undergoes chloride ligand substitution more readily, making it the preferred precursor for synthesizing diverse platinum(II) and platinum(0) complexes [1]. Conversely, the trans isomer is notably more stable and is the predominant catalyst for specific transformations like hydrosilylation . Furthermore, as detailed below, the cis isomer demonstrates unique stability under reaction conditions where the trans isomer can isomerize [2]. These quantifiable differences directly impact experimental outcomes and material efficiency, making generic substitution a high-risk procurement strategy.

cis-Dichlorobis(triphenylphosphine)platinum(II) Product-Specific Quantitative Evidence Guide


cis-[PtCl₂(PPh₃)₂] as a Superior Precursor: Differentiating Substrate Scope vs. trans Isomer

In synthetic applications, the cis isomer is the definitive starting material for reactions requiring chloride ligand substitution. For instance, the reaction with 5-ethynyl-2,2′-bipyridine proceeds with complete chemoselectivity to yield cis-Pt(PPh₃)₂(C≡Cbpy)₂, whereas the trans isomer under identical conditions yields the trans-alkynyl complex [1]. This geometric fidelity is crucial for constructing supramolecular assemblies and catalysts with defined spatial arrangements. Furthermore, the cis isomer is inert to isomerization in non-polar solvents such as benzene and toluene at 120 °C, while the tri-m-tolylphosphine analog (III) undergoes cis-trans isomerization under identical conditions [2].

Organometallic Synthesis Precursor Chemistry Ligand Substitution

Catalytic Performance of cis-[PtCl₂(PPh₃)₂] vs. Phosphine-Isocyanide Analogs in Photocatalytic Hydrosilylation

In the photocatalytic hydrosilylation of alkynes, the parent bis(phosphine) complex [PtCl₂(PPh₃)₂] was evaluated against its phosphine-isocyanide and bis(isocyanide) analogs. Under blue light irradiation (λmax = 450 nm), [PtCl₂(PPh₃)₂] achieved a product yield of up to 99% with a turnover number (TON) of 1.98 × 10³. In contrast, the isocyanide complex [PtCl₂(CNCy)₂] showed no catalytic activity under any irradiation conditions [1]. The phosphine-isocyanide complex [PtCl₂(PPh₃)(CNCy)] required violet light (λmax = 400 nm) to achieve comparable performance.

Catalysis Photochemistry Hydrosilylation

Structural Basis for Reactivity: cis-[PtCl₂(PPh₃)₂] Exhibits a Longer Pt-Cl Bond than the trans Isomer

The difference in reactivity between the cis and trans isomers is rooted in their solid-state molecular structures. X-ray crystallographic studies reveal that the Pt-Cl bond in the cis isomer (average length of 2.346 Å [1]) is significantly longer than the Pt-Cl bond in the trans isomer (2.2997(11) Å [2]). This elongation is a manifestation of the strong trans-influence exerted by the phosphine ligand, which is positioned trans to chloride in the cis isomer, weakening the Pt-Cl bond and facilitating its cleavage in substitution reactions.

Structural Chemistry Crystallography Trans-Influence

Analytical Fingerprint: Distinguishing cis and trans Isomers via ³¹P NMR Spectroscopy

For procurement and quality assurance, ³¹P NMR spectroscopy provides an unambiguous method for confirming the isomeric identity of a PtCl₂(PPh₃)₂ sample. While the exact chemical shift (δ) and ¹J[¹⁹⁵Pt,³¹P] coupling constant values are highly solvent-dependent, they are consistently and markedly different for the cis and trans isomers. Studies on substituted analogs reveal that these parameters correlate systematically with the electronic nature of the phosphine ligand and the complex's geometry, creating a unique and reproducible spectroscopic fingerprint [1]. This allows researchers to verify the batch identity before initiating critical experiments.

Analytical Chemistry NMR Spectroscopy Quality Control

Best-Fit Research and Industrial Application Scenarios for cis-Dichlorobis(triphenylphosphine)platinum(II)


Synthesis of Asymmetric Organometallic Complexes via Sequential Ligand Substitution

Due to the proven lability of its chloride ligands compared to the trans isomer (as demonstrated by the 0.046 Å longer Pt-Cl bond [1]), cis-[PtCl₂(PPh₃)₂] is the ideal precursor for the stepwise introduction of two different ligands. This is critical for constructing heteroleptic platinum complexes with tailored properties for catalysis or biological studies. The cis geometry ensures the two new ligands adopt a mutually cis arrangement, which is a key structural requirement for many catalytic cycles and biological interactions.

Baseline Catalyst for Developing Photocatalytic Hydrosilylation Systems

The high catalytic activity (yield up to 99%, TON up to 1.98 × 10³) exhibited by [PtCl₂(PPh₃)₂] under 450 nm irradiation [2] establishes it as a robust benchmark catalyst for photochemical hydrosilylation. Researchers can use this compound to standardize reaction conditions before proceeding to more complex or expensive catalyst systems. Its predictable performance under blue light provides a reliable control for screening new ligand environments or substrate scopes.

Construction of Molecular Wires and Arrays Requiring Defined Geometries

The retention of cis geometry during the introduction of rigid-rod linking ligands, such as alkynyl-bipyridines [3], is a critical differentiating factor. The resulting cis-Pt(PPh₃)₂(CC-bpy)₂ complex places two functional bipyridine units in a cis orientation, a geometry essential for creating bent molecular architectures or binding transition metals in a specific facial arrangement. This is a key step in the bottom-up assembly of functional metallo-supramolecular devices and sensors.

Investigations of Inertness Under Non-Polar Conditions

Studies have shown that cis-[PtCl₂(PPh₃)₂] is unique among similar dichloro-bis(phosphine)platinum(II) complexes in its resistance to isomerization in non-polar solvents like benzene and toluene at elevated temperatures [4]. This makes it the compound of choice for studying reaction mechanisms or performing catalysis in such media without the complication of generating the trans isomer in situ, which could lead to misleading kinetic data or product distributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Dichlorobis(triphenylphosphine)platinum(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.